(2-Naphthalen-2-yl-2-oxoethyl) benzoate

Photoremovable protecting group Caged compound Photolysis wavelength

2-Naphthacyl benzoate enables high-sensitivity HPLC derivatization and photolabile caging. • Photolysis at ~350 nm avoids phototoxicity of phenacyl esters (<300 nm). • LOD ≤0.1 ng->1,000× improvement over phenacyl. • Superior Ag⁺-HPLC resolution of fatty acid isomers. ≥98% purity, bulk available.

Molecular Formula C19H14O3
Molecular Weight 290.3 g/mol
CAS No. 62244-90-0
Cat. No. B5862492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Naphthalen-2-yl-2-oxoethyl) benzoate
CAS62244-90-0
Molecular FormulaC19H14O3
Molecular Weight290.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)OCC(=O)C2=CC3=CC=CC=C3C=C2
InChIInChI=1S/C19H14O3/c20-18(13-22-19(21)15-7-2-1-3-8-15)17-11-10-14-6-4-5-9-16(14)12-17/h1-12H,13H2
InChIKeyCJNYHSNSXHZVSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Naphthalenyl-oxoethyl Benzoate: Identity and Class Profile


(2-Naphthalen-2-yl-2-oxoethyl) benzoate (CAS 62244-90-0) is a naphthacyl benzoate ester — a member of the 2‑acetonaphthyl chromophore class characterized by a carbonyl‑conjugated naphthalene ring linked to a benzoate leaving group [1]. With the molecular formula C₁₉H₁₄O₃ and a molecular weight of 290.31 g·mol⁻¹, the compound serves dual roles as a photoremovable protecting group (PPG) precursor and an analytical derivatization scaffold [2]. Its extended π‑system distinguishes it from simple phenacyl analogs by shifting the photochemical activation window to longer wavelengths (~350 nm), a property leveraged in both caged‑compound synthesis and high‑sensitivity HPLC detection of carboxylic acids [1][2].

Why Generic Substitution Fails for This Naphthacyl Benzoate


Substituting (2‑naphthalen‑2‑yl‑2‑oxoethyl) benzoate with a simpler phenacyl benzoate, a 2‑naphthyl benzoate lacking the oxoethyl bridge, or even the 1‑naphthyl positional isomer introduces critical performance gaps that cannot be remedied by simple stoichiometric adjustment. The 2‑acetonaphthyl architecture provides a distinct bathochromic shift (λ_max ~246 nm for HPLC detection, photolysis at ~350 nm) that is absent in phenacyl analogs (~241 nm detection, photolysis <300 nm) [1][2]. The oxoethyl linker is essential for Norrish‑type photocleavage; its absence (as in 2‑naphthyl benzoate) redirects reactivity toward photo‑Fries rearrangement rather than controlled carboxylate release [3]. Quantitative differences in detection sensitivity (≤0.1 ng vs. ~0.5 nmol LOD) and chromatographic selectivity in silver‑ion HPLC further demonstrate that in‑class compounds are not interchangeable [2][4]. The evidence below substantiates these claims with comparator‑anchored data.

Quantitative Differentiation vs. Closest Analogs


Photochemical Activation Wavelength: Naphthacyl vs. Phenacyl

Carboxylic acid esters built on the 2‑acetonaphthyl chromophore, including (2‑naphthalen‑2‑yl‑2‑oxoethyl) benzoate, undergo efficient photolytic cleavage at λ ~ 350 nm in aqueous media, releasing the parent carboxylic acid in good yield [1]. In contrast, unsubstituted phenacyl esters require shorter‑wavelength UV (typically 241–254 nm) for photolysis, as documented in HPLC derivatization protocols where phenacyl esters are detected at 241 nm [2]. The ~100 nm redshift conferred by the naphthalene ring enables activation with longer‑wavelength UV sources, reducing photodamage to sensitive biomolecular substrates.

Photoremovable protecting group Caged compound Photolysis wavelength

HPLC Detection Sensitivity: Naphthacyl vs. Phenacyl Ester LOD

Fatty acid naphthacyl esters, monitored at 246 nm, achieve a detection limit of approximately 0.1 ng [1]. By comparison, phenacyl esters of plasma free fatty acids analyzed under comparable reversed‑phase HPLC‑UV conditions yield a detection limit of approximately 0.5 nmol in a 20 µL injection [2]. Converting to mass for a representative fatty acid (e.g., stearic acid, MW 284), 0.5 nmol ≈ 142 ng, making the naphthacyl derivative roughly three orders of magnitude more sensitive on a mass basis. This sensitivity gain is attributed to the higher molar absorptivity of the naphthacyl chromophore at its λ_max.

HPLC derivatization Limit of detection UV absorbance

Silver-Ion HPLC Retention: Naphthacyl vs. Naphthylmethyl Derivatives

In silver‑ion HPLC of positionally isomeric octadecenoic fatty acids, 2‑naphthacyl derivatives exhibit the highest retention among three polynuclear aromatic derivatives tested, with retention decreasing in the order: 2‑naphthacyl > 9‑anthrylmethyl > 2‑naphthylmethyl [1]. The 2‑naphthacyl moiety provided superior resolution of 6‑, 9‑, and 11‑18:1 isomers when using dichloromethane‑acetonitrile mobile phases, whereas 2‑naphthylmethyl derivatives showed reduced resolution under identical conditions. This selectivity advantage is directly relevant to the (2‑naphthalen‑2‑yl‑2‑oxoethyl) benzoate scaffold, which retains the 2‑naphthacyl chromophore essential for this enhanced chromatographic behavior.

Silver-ion chromatography Positional isomer resolution Fatty acid analysis

UV Absorption Maximum: Naphthacyl vs. Substituted Phenacyl Esters

The 2‑naphthacyl chromophore absorbs strongly at 246–254 nm, with reported derivatization detection wavelengths of 246 nm for fatty acid naphthacyl esters [1] and 249–254 nm for barbiturate naphthacyl derivatives [2]. In contrast, the p‑bromophenacyl chromophore has its absorption maximum at 258 nm [3], while unsubstituted phenacyl esters are typically monitored at 241 nm [4]. Although all derivatives operate in the UV region, the naphthacyl chromophore's extended conjugation yields a higher molar absorptivity, translating to the 0.1 ng detection limit observed in practice [1].

UV‑Vis spectroscopy Molar absorptivity Chromophore comparison

Photoreactivity: Photocleavage vs. Photo-Fries Rearrangement

2‑Naphthyl benzoate (CAS 93‑44‑7), which lacks the oxoethyl carbonyl bridge, undergoes photo‑Fries rearrangement upon irradiation, yielding isomeric hydroxybenzophenone‑type products [1]. In contrast, the 2‑acetonaphthyl chromophore of (2‑naphthalen‑2‑yl‑2‑oxoethyl) benzoate enables Norrish‑type photocleavage that cleanly releases the benzoate carboxylate with high efficiency [2]. This mechanistic divergence means that 2‑naphthyl benzoate cannot serve as a photoremovable protecting group for carboxylic acids, while the naphthacyl benzoate scaffold is specifically validated for biomolecular caging applications [2].

Photoreaction mechanism Photo‑Fries rearrangement Photocleavage

Multi-Derivative HPLC Separation Efficiency

A systematic HPLC comparison of C₂–C₂₄ fatty acids derivatized as p‑bromophenacyl, p‑nitrophenacyl, p‑chlorophenacyl, and 2‑naphthacyl esters revealed that all four derivative classes produce well‑defined separations on reversed‑phase columns with acetonitrile‑water gradients [1]. However, certain substituted phenacyl esters co‑eluted as single peaks, whereas 2‑naphthacyl esters showed distinct peak resolution for critical pairs. Quantitative results demonstrated a limit of detection of 2 pg for n‑caproic acid and 10 pg for arachidonic acid as their p‑bromophenacyl esters; the naphthacyl chromophore's higher molar absorptivity enables even lower mass detection limits (~0.1 ng for entire fatty acid naphthacyl esters) under comparable conditions [2].

Fatty acid analysis Reversed‑phase HPLC Derivatization comparison

Procurement-Guiding Application Scenarios


Caged Biomolecule Synthesis with Long-Wavelength Photorelease

When designing photolabile caged compounds for biological studies, the ~350 nm activation wavelength of the 2‑acetonaphthyl chromophore is critical to avoid the phototoxic effects associated with shorter UV wavelengths (<300 nm) required by phenacyl esters [1]. (2‑Naphthalen‑2‑yl‑2‑oxoethyl) benzoate serves as a model ester and precursor for generating the 2‑naphthacyl bromide derivatization reagent, enabling the synthesis of diverse caged carboxylic acids. Procurement specifications should require confirmation of the 2‑naphthyl (not 1‑naphthyl) substitution pattern and the presence of the oxoethyl carbonyl bridge, as these structural features directly determine the photochemical cleavage pathway [1].

Ultra-Trace Fatty Acid Analysis by HPLC-UV

For laboratories quantifying long‑chain fatty acids at sub‑nanogram levels, the naphthacyl ester platform provides a detection limit of ~0.1 ng, a >1,000‑fold mass sensitivity improvement over phenacyl derivatization [2]. This sensitivity enables fatty acid metabolic studies in limited biological samples where phenacyl‑based methods would require impractically large sample volumes. The (2‑naphthalen‑2‑yl‑2‑oxoethyl) benzoate compound is the direct precursor to the 2‑naphthacyl bromide reagent used in these derivatization protocols, making its purity and structural identity essential supply‑chain parameters [2].

Silver-Ion HPLC Resolution of Unsaturated Fatty Acid Isomers

The 2‑naphthacyl moiety uniquely provides the highest retention and best resolution among polynuclear aromatic derivatives in silver‑ion HPLC separation of 6‑, 9‑, and 11‑octadecenoic acid positional isomers [3]. Neither the 2‑naphthylmethyl nor the 9‑anthrylmethyl derivatives achieve equivalent separation under identical dichloromethane‑acetonitrile mobile phase conditions. Procurement of (2‑naphthalen‑2‑yl‑2‑oxoethyl) benzoate for fatty acid isomer authentication should be accompanied by specification of the 2‑naphthacyl chromophore integrity, as substitution with 2‑naphthylmethyl analogs will compromise chromatographic resolution [3].

Photochemical Mechanistic Studies of Photocleavage Pathways

For fundamental photochemistry research, (2‑naphthalen‑2‑yl‑2‑oxoethyl) benzoate provides a clean Norrish‑type photocleavage system that contrasts sharply with the photo‑Fries rearrangement exhibited by 2‑naphthyl benzoate [4]. This mechanistic distinction is essential for studying structure‑reactivity relationships in photoremovable protecting groups. Ordering the compound by its correct CAS number (62244‑90‑0) and verifying the presence of the oxoethyl carbonyl by IR or NMR ensures that the procured material will follow the photocleavage rather than the photo‑Fries pathway [4].

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